4-(Trifluoromethyl)benzoyl cyanide

Description

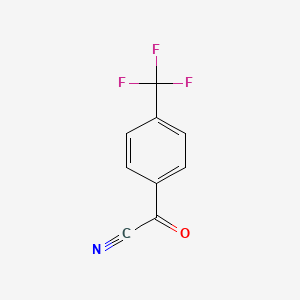

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOHHRSTBDNSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661327 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-40-3 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Cyanide

Introduction: The Strategic Importance of Fluorinated Acyl Cyanides

In the landscape of modern organic synthesis and drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. 4-(Trifluoromethyl)benzoyl cyanide emerges as a highly valuable, albeit specialized, bifunctional reagent. As an acyl cyanide, it possesses two distinct electrophilic sites—the carbonyl carbon and the cyanide carbon—offering a unique reactivity profile for synthetic chemists. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and safe handling, tailored for researchers and professionals in the chemical sciences.

While a specific CAS number for this compound is not prominently listed in major public databases, this guide focuses on its reliable synthesis from its well-documented precursor, 4-(Trifluoromethyl)benzoyl chloride, providing a practical framework for its application in a research setting.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. The properties of this compound are primarily dictated by the electron-withdrawing nature of the trifluoromethyl group and the dual reactivity of the acyl cyanide moiety.

Table 1: Core Identifiers and Properties

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₄F₃NO | - |

| Molecular Weight | 199.13 g/mol | - |

| CAS Number | Not assigned or readily available | - |

| Appearance | Expected to be a colorless to pale yellow solid or oil | Inferred from Benzoyl Cyanide |

| Precursor CAS | 4-(Trifluoromethyl)benzoyl chloride: 329-15-7 | [1][2] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and reliable route to this compound is through the nucleophilic substitution of its corresponding acyl chloride with a cyanide salt. This method is a well-established pathway for preparing various acyl cyanides.

Causality in Synthesis Design

The reaction hinges on the displacement of the highly reactive chloride atom from 4-(Trifluoromethyl)benzoyl chloride (CAS: 329-15-7) by a cyanide nucleophile.[1][2][3][4] The choice of the cyanide source is critical. While alkali metal cyanides can be used, heavy metal cyanides, particularly copper(I) cyanide (CuCN), are often preferred. Copper(I) cyanide offers superior performance by facilitating the reaction under milder conditions and often leading to cleaner product formation with higher yields compared to reactions with sodium or potassium cyanide. The procedure detailed below is adapted from a classic method for preparing benzoyl cyanide, ensuring a robust and validated approach.[5][6]

Detailed Experimental Protocol: Synthesis from Acyl Chloride

Objective: To synthesize this compound via nucleophilic acyl substitution.

Materials:

-

4-(Trifluoromethyl)benzoyl chloride (1.0 eq.)

-

Copper(I) cyanide (CuCN), dried (1.2 eq.)

-

Anhydrous, high-boiling solvent (e.g., Toluene or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging the Flask: Under a positive pressure of nitrogen, charge the flask with dried copper(I) cyanide (1.2 eq.).

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the flask.

-

Reactant Addition: Slowly add 4-(Trifluoromethyl)benzoyl chloride (1.0 eq.) to the stirred suspension of copper(I) cyanide.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting acyl chloride.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove copper salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Section 3: Reactivity, Applications, and Mechanistic Pathways

The synthetic utility of this compound stems from its dual electrophilic nature. However, the carbonyl carbon is significantly more electrophilic and serves as the primary site for nucleophilic attack. This reactivity makes it an excellent acylating agent.

Dominant Reaction Pathway: Acylation

The primary application of this reagent is as a carrier of the "4-(trifluoromethyl)benzoyl" group. When reacted with nucleophiles such as alcohols, amines, or organometallic reagents, it efficiently transfers the acyl group, with cyanide acting as a leaving group.

-

With Alcohols/Amines: It readily forms esters and amides, respectively. This is particularly useful in late-stage functionalization during drug synthesis, where the introduction of the 4-(trifluoromethyl)phenyl moiety is desired.

-

With Organometallic Reagents: Reaction with Grignard or organolithium reagents leads to the formation of ketones.

The trifluoromethyl group exerts a strong electron-withdrawing effect, which further enhances the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent.

Visualization of Acylation Reactivity

Caption: General mechanism of nucleophilic acyl substitution.

Section 4: Safety, Handling, and Toxicology

CRITICAL SAFETY NOTICE: Acyl cyanides are highly toxic compounds and must be handled with extreme caution by trained personnel only.

The primary hazard associated with this compound is the potential release of hydrogen cyanide (HCN) gas, a potent and rapidly acting poison.

Toxicology:

-

Mechanism of Action: Cyanide exerts its toxicity by binding to the ferric ion in cytochrome c oxidase, effectively halting cellular respiration. This leads to cytotoxic hypoxia and severe metabolic acidosis.

-

Routes of Exposure: Inhalation, ingestion, and skin absorption are all potential routes of exposure.

-

Symptoms: Early symptoms of cyanide poisoning can include headache, dizziness, and rapid breathing, progressing quickly to seizures, coma, and death.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or neoprene gloves (double-gloving is recommended).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Emergency Preparedness: A cyanide antidote kit should be readily available, and personnel must be trained in its use.

Storage and Stability:

-

Moisture Sensitivity: Acyl cyanides can react with moisture to release hydrogen cyanide. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.

-

Storage Conditions: Store in a cool, dry, well-ventilated, and secure area away from incompatible materials.

Disposal:

-

All waste containing this compound must be treated as hazardous and disposed of according to institutional and governmental regulations for cyanide-containing waste.

Conclusion

This compound stands as a potent and valuable reagent for introducing the 4-trifluoromethylbenzoyl moiety into complex molecules. Its predictable reactivity, centered on the electrophilic carbonyl group, makes it a reliable tool for chemists in pharmaceutical and materials science. However, its high toxicity necessitates stringent adherence to safety protocols. By understanding its synthesis, reactivity, and hazards, researchers can effectively and safely leverage this powerful building block for chemical innovation.

References

- 1. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 2. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 4. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 4-(Trifluoromethyl)benzoyl cyanide

An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Cyanide: Properties, Synthesis, and Applications

Introduction

This compound stands as a significant, albeit specialized, reagent in the landscape of modern organic synthesis. This bifunctional molecule, incorporating both a highly reactive acyl cyanide group and an electron-withdrawing trifluoromethyl-substituted aromatic ring, offers a unique profile for the construction of complex molecular architectures. The trifluoromethyl (-CF3) group is a cornerstone in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, reagents that facilitate the introduction of trifluoromethylated moieties are of paramount importance to researchers in drug discovery and materials science.

This guide serves as a comprehensive technical resource for scientists and professionals. It will delineate the physicochemical properties, provide anticipated spectroscopic data for characterization, outline a robust synthetic protocol, and explore the expected reactivity and applications of this compound. By synthesizing established principles of acyl cyanide chemistry with the known electronic effects of the trifluoromethyl group, this document aims to equip researchers with the foundational knowledge required to effectively utilize this potent synthetic building block.

Chemical Identity and Structure

The structural identity of this compound is defined by a benzoyl core substituted at the para position with a trifluoromethyl group and featuring a cyanide group attached to the carbonyl carbon.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₄F₃NO

-

Molecular Weight: 201.13 g/mol

-

CAS Number: A specific CAS registry number is not readily found in major chemical databases, suggesting it is a specialized or research-level chemical. Its precursor, 4-(Trifluoromethyl)benzoyl chloride, is well-documented under CAS No. 329-15-7.[2][3]

The molecule's architecture features two key electrophilic sites, the carbonyl carbon and the cyanide carbon, which dictates its chemical reactivity.

Caption: Structure of this compound.

Physicochemical Properties (Predicted)

Direct experimental data for this compound is limited. However, its properties can be reliably estimated based on its precursor, 4-(Trifluoromethyl)benzoyl chloride, and the parent compound, benzoyl cyanide.

| Property | Predicted Value | Rationale & References |

| Physical State | Colorless to light yellow solid | Benzoyl cyanide is a solid with a melting point of 32–33 °C.[4] The substitution is expected to result in a solid. |

| Melting Point | 45 - 55 °C | Higher than benzoyl cyanide due to increased molecular weight and potentially stronger crystal lattice packing from the CF₃ group. |

| Boiling Point | > 210 °C (at atm. pressure) | Expected to be slightly higher than benzoyl cyanide (208–209 °C) and 4-(Trifluoromethyl)benzoyl chloride (188-190 °C).[2][4] |

| Density | ~1.4 g/mL | Similar to 4-(Trifluoromethyl)benzoyl chloride (1.404 g/mL).[2] |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, CH₂Cl₂, Acetonitrile). Insoluble in water. | Typical for aroyl compounds. |

| Stability | Moisture-sensitive. | Acyl cyanides are susceptible to hydrolysis.[5] Should be stored under an inert atmosphere. |

Synthesis and Purification

The most direct and widely adopted method for preparing aroyl cyanides is through the reaction of the corresponding aroyl chloride with a cyanide salt.[4][6] This approach is readily applicable to the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for benzoyl cyanide synthesis.[4][7] All operations must be conducted in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

-

Reagent Charging: The flask is charged with copper(I) cyanide (1.2 equivalents) and dry acetonitrile.

-

Addition of Acyl Chloride: 4-(Trifluoromethyl)benzoyl chloride (1.0 equivalent), dissolved in a minimal amount of dry acetonitrile, is added to the stirred suspension.[8]

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by analyzing small aliquots.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is triturated with diethyl ether or dichloromethane, and the copper salts are removed by filtration. The filtrate is collected and concentrated in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Spectroscopic Data and Characterization (Anticipated)

The identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The following are the anticipated spectral features.

¹H NMR

The proton NMR spectrum is expected to be simple, showing two signals corresponding to the aromatic protons.

-

δ ~8.2-8.3 ppm: Doublet, 2H. Protons ortho to the carbonyl group.

-

δ ~7.8-7.9 ppm: Doublet, 2H. Protons meta to the carbonyl group (ortho to the -CF₃ group).

¹³C NMR

The carbon NMR will show distinct signals for the aromatic, carbonyl, cyanide, and trifluoromethyl carbons.

-

δ ~165-170 ppm: Carbonyl carbon (C=O).

-

δ ~130-140 ppm: Aromatic carbons (quaternary and CH).

-

δ ~125.7 ppm (quartet): Aromatic CH carbons coupled to the fluorine atoms.[9]

-

δ ~123.5 ppm (quartet): Trifluoromethyl carbon (-CF₃), characterized by a large C-F coupling constant.[10]

-

δ ~115-118 ppm: Cyanide carbon (C≡N).

¹⁹F NMR

The fluorine NMR spectrum will provide a clear diagnostic signal for the -CF₃ group.

-

δ ~ -63 ppm: Singlet, 3F. This chemical shift is characteristic of a benzotrifluoride moiety.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

~2230 cm⁻¹: Sharp, medium intensity peak for the nitrile stretch (C≡N).[12]

-

~1680-1700 cm⁻¹: Strong intensity peak for the carbonyl stretch (C=O).

-

~1320 cm⁻¹ & ~1100-1200 cm⁻¹: Strong C-F stretching bands.

Mass Spectrometry (MS)

Under electron ionization (EI), the expected molecular ion peak (M⁺) would be at m/z = 201. Key fragmentation patterns would likely involve the loss of the cyanide radical (•CN) to give a fragment at m/z = 175, corresponding to the 4-(trifluoromethyl)benzoyl cation.

Caption: Analytical workflow for the characterization of the product.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it an excellent acylating agent.[12] The electron-withdrawing nature of both the adjacent cyanide group and the para-trifluoromethyl group enhances the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack.

-

Acylation Reactions: It readily reacts with nucleophiles such as alcohols, amines, and organometallic reagents to transfer the 4-(trifluoromethyl)benzoyl group. This is a primary application in building complex molecules for pharmaceuticals and agrochemicals.[13]

-

Wittig-type Reactions: Reaction with phosphorus ylides can occur at the carbonyl group to form α,β-unsaturated nitriles, which are versatile synthetic intermediates.[12]

-

Cycloaddition Reactions: The cyanide moiety can participate in [3+2] cycloaddition reactions, for example with azides to form tetrazoles, a class of compounds with applications in medicinal chemistry.[6]

The cyanide group is a competent leaving group in these acylation reactions, typically departing as a cyanide anion.[14]

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution. Its hazards stem from both the acyl cyanide functionality and the trifluoromethyl group.

-

Toxicity: Acyl cyanides are toxic. They can release hydrogen cyanide (HCN) gas upon contact with moisture or acids, which is highly toxic and can be fatal if inhaled or absorbed through the skin.[15][16] All work must be performed in a chemical fume hood.

-

Corrosivity: Similar to acyl chlorides, it is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE):

-

Gloves: Use double-gloving with nitrile rubber gloves.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn.

-

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere in a cool, dark, and well-ventilated area. It must be stored separately from acids, bases, oxidizing agents, and water.[17]

-

Spill and Disposal: Spills should be neutralized with a basic solution (e.g., sodium bicarbonate) before cleanup. All waste, including contaminated materials and rinse solutions, must be treated as hazardous cyanide waste and disposed of according to institutional and governmental regulations.[15]

Conclusion

This compound is a potent and versatile reagent for advanced organic synthesis. Its key value lies in its ability to efficiently introduce the 4-(trifluoromethyl)benzoyl moiety, a privileged structural motif in modern drug design. While direct experimental data on this specific compound is not abundant, a thorough understanding of its properties, synthesis, and reactivity can be achieved by examining the well-established chemistry of related aroyl cyanides and trifluoromethylated aromatics. Adherence to stringent safety protocols is essential when handling this compound. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a valuable tool for the synthesis of novel, high-performance molecules.

References

- 1. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 2. 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7 [sigmaaldrich.com]

- 3. 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. colorado.edu [colorado.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. lsuhsc.edu [lsuhsc.edu]

- 16. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]

- 17. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Cyanide: Synthesis, Properties, and Applications for the Research Scientist

Introduction: The Strategic Importance of Fluorinated Acyl Cyanides in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules[1]. When this powerful moiety is coupled with the versatile reactivity of an acyl cyanide, the resultant molecule, 4-(trifluoromethyl)benzoyl cyanide, emerges as a highly valuable, yet underexplored, building block for synthetic chemists.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, provide a detailed, field-tested protocol for its synthesis, explore its characteristic reactivity, and discuss its potential applications, particularly in the realm of medicinal chemistry. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental causality, empowering the reader to confidently synthesize and utilize this potent reagent.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ketone that incorporates a trifluoromethyl group at the para position of the benzene ring and a cyanide group attached to the carbonyl carbon.

Structure:

Physicochemical Data Summary:

| Property | Value | Source/Method |

| Molecular Formula | C9H4F3NO | Calculated |

| Molecular Weight | 199.13 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | Predicted to be a solid at room temperature | Analogy to Benzoyl Cyanide |

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound is most reliably achieved through the nucleophilic substitution of the chloride in 4-(trifluoromethyl)benzoyl chloride with a cyanide anion. Several methods exist for the preparation of aroyl cyanides[2][3][4][5]; however, the use of cuprous cyanide (CuCN) is a classic and effective method that minimizes side reactions like dimerization that can occur with other cyanide sources[4][6].

Reaction Scheme:

Experimental Workflow Diagram

References

- 1. jelsciences.com [jelsciences.com]

- 2. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]

- 3. One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions [yyhx.ciac.jl.cn]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Synthesis of 4-(Trifluoromethyl)benzoyl Cyanide from 4-(Trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethyl)benzoyl cyanide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is on the conversion of 4-(trifluoromethyl)benzoyl chloride to the target acyl cyanide. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-tested experimental protocol, address critical safety considerations, and present relevant data in a clear, accessible format. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Significance

This compound is a key building block in organic synthesis. The trifluoromethyl group (-CF3) is a crucial pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. Consequently, efficient and reliable methods for the synthesis of trifluoromethyl-containing intermediates are of paramount importance. This guide focuses on a robust and widely applicable method for the preparation of this compound, starting from the readily available 4-(trifluoromethyl)benzoyl chloride.

The conversion of an acyl chloride to an acyl cyanide is a nucleophilic acyl substitution reaction. The choice of the cyanide source and reaction conditions is critical to achieving high yields and purity. This guide will explore the use of various cyanating agents and the rationale behind the selection of the optimal synthetic route.

Mechanistic Insights and Rationale

The synthesis of this compound from 4-(trifluoromethyl)benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the cyanide nucleophile.

Choice of Cyanide Source

Several cyanide sources can be employed for this transformation. Common choices include:

-

Alkali metal cyanides (e.g., NaCN, KCN): These are inexpensive and readily available. However, their low solubility in many organic solvents can necessitate the use of phase-transfer catalysts or polar aprotic solvents.

-

Trimethylsilyl cyanide (TMSCN): This reagent offers excellent solubility in organic solvents and often provides cleaner reactions with higher yields.[1][2] The silicon-cyanide bond is readily cleaved, and the trimethylsilyl group acts as a good leaving group. The reaction is typically catalyzed by a Lewis acid.[1]

-

Copper(I) cyanide (CuCN): This reagent is often used for the synthesis of aroyl cyanides from the corresponding aroyl chlorides.[3] The reaction generally requires elevated temperatures.

For the purposes of this guide, we will focus on a protocol utilizing an alkali metal cyanide with a phase-transfer catalyst, which represents a balance of cost-effectiveness and efficiency.

The Role of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[4][5] In the context of this synthesis, a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the 4-(trifluoromethyl)benzoyl chloride is dissolved. This dramatically increases the reaction rate and allows for milder reaction conditions.

The catalytic cycle can be visualized as follows:

Caption: Phase-Transfer Catalysis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Extreme caution must be exercised when handling cyanide-containing compounds. [6][7][8][9][10] All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | 208.56 | 20.86 g | 0.10 |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 5.4 g | 0.11 |

| Tetrabutylammonium Bromide (TBAB) | C16H36BrN | 322.37 | 1.61 g | 0.005 |

| Dichloromethane (CH2Cl2), anhydrous | CH2Cl2 | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | 50 mL | - |

| Brine | NaCl(aq) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 10 g | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium cyanide (5.4 g, 0.11 mol) and tetrabutylammonium bromide (1.61 g, 0.005 mol).

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask.

-

Substrate Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (20.86 g, 0.10 mol) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel.

-

Reaction: Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred suspension of sodium cyanide over 30 minutes at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Filter the reaction mixture to remove the insoluble salts.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Caution: The aqueous layers will contain residual cyanide and must be quenched with bleach or hydrogen peroxide before disposal.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization if necessary.[11]

-

Reaction Workflow Diagram

Caption: Experimental Workflow for Synthesis.

Safety and Hazard Management

Cyanide compounds are highly toxic and must be handled with extreme care. [6][7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (double-gloving is recommended).[8][9]

-

Engineering Controls: All manipulations involving cyanides must be performed in a certified chemical fume hood.[6][7][9]

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide before disposal according to institutional guidelines.[10]

-

Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and the appropriate emergency response procedures for cyanide exposure.[7][9] In case of exposure, seek immediate medical attention.[9]

Conclusion

The synthesis of this compound from its corresponding acyl chloride is a crucial transformation for the preparation of various valuable molecules in the pharmaceutical and agrochemical industries. The use of phase-transfer catalysis provides an efficient and scalable method for this conversion. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can reliably produce this important synthetic intermediate.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. US4302583A - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]

Discovery and history of 4-(Trifluoromethyl)benzoyl cyanide

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 4-(Trifluoromethyl)benzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal, yet often unheralded, building block in modern medicinal chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl and cyanide groups, make it a highly valuable reagent for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the logical synthesis, physicochemical properties, and significant applications of this compound, grounded in established chemical principles and supported by field-proven insights.

Introduction: The Strategic Importance of Fluorinated Synthons

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and can significantly alter the electronic nature of a molecule. This compound emerges in this context as a key intermediate, providing a reactive handle for the construction of more complex molecular architectures that are of interest in pharmaceutical and agrochemical development.[1]

While a singular, seminal "discovery" of this compound is not prominently documented, its synthesis and use are a logical extension of the well-established chemistry of aroyl cyanides and the escalating importance of trifluoromethylated compounds in medicinal chemistry.[2][3][4] The historical precedent for the synthesis of the parent compound, benzoyl cyanide, was set in the late 19th century, and subsequent advancements in cyanating agents have made the synthesis of substituted analogs a routine yet crucial endeavor.[5]

Synthesis of this compound: A Methodological Deep Dive

The most direct and widely employed route to this compound is the nucleophilic substitution of the corresponding acyl chloride, 4-(trifluoromethyl)benzoyl chloride. Two primary methods, the Copper Cyanide method and the Trimethylsilyl Cyanide method, are presented here, each with its own set of advantages and mechanistic underpinnings.

Precursor Synthesis: 4-(Trifluoromethyl)benzoyl Chloride

The necessary precursor, 4-(trifluoromethyl)benzoyl chloride, is readily prepared from 4-(trifluoromethyl)benzoic acid.

Reaction Scheme:

Caption: General synthesis route for 4-(Trifluoromethyl)benzoyl chloride.

A common laboratory procedure involves the treatment of 4-(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).[6]

Method A: The Copper(I) Cyanide Route

This classical method is robust and has been a mainstay in the synthesis of aroyl cyanides for decades.[5][7]

Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen.

-

Reagents: To the flask are added 1.2 molar equivalents of dried, finely powdered copper(I) cyanide (CuCN).

-

Reaction Initiation: 1.0 molar equivalent of 4-(trifluoromethyl)benzoyl chloride is added to the flask.

-

Heating: The reaction mixture is heated to 150-165°C with vigorous stirring. The reaction is typically carried out neat (without solvent).[8]

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is typically complete within 2-5 hours.

-

Workup:

-

The reaction mixture is cooled to below 100°C.

-

An aprotic organic solvent such as toluene or xylenes is added to precipitate the copper salts.

-

The mixture is filtered to remove the insoluble copper salts.

-

The filtrate is then cooled to a low temperature (-20 to 0°C) to crystallize the crude this compound.

-

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization or vacuum distillation.

Causality and Insights:

-

Why Copper(I) Cyanide? CuCN is a relatively stable and less acutely toxic source of cyanide compared to alkali metal cyanides in this type of reaction. The copper facilitates the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the acyl chloride.

-

Why No Solvent? Running the reaction neat at a high temperature drives the reaction to completion and simplifies the initial workup.[8]

-

Self-Validation: The progress of the reaction can be visually monitored as the heterogeneous mixture often becomes more homogeneous before the product begins to form. The formation of solid copper(I) chloride is another indicator of reaction progression.

Caption: Step-by-step workflow for the synthesis of this compound using the Copper(I) Cyanide method.

Method B: The Trimethylsilyl Cyanide (TMSCN) Route

This method offers a milder alternative to the high temperatures of the copper cyanide route and is often preferred for substrates with heat-sensitive functional groups.[9][10]

Experimental Protocol:

-

Setup: A dry, nitrogen-flushed round-bottom flask is equipped with a magnetic stirrer and a rubber septum.

-

Reagents: The flask is charged with 1.0 molar equivalent of 4-(trifluoromethyl)benzoyl chloride dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Cyanating Agent: 1.05 to 1.2 molar equivalents of trimethylsilyl cyanide (TMSCN) are added via syringe.

-

Catalyst: A catalytic amount (1-5 mol%) of a Lewis acid (e.g., SnCl₄, AlCl₃, or a phase transfer catalyst) is added.

-

Reaction: The reaction is stirred at room temperature and is typically complete within a few hours.

-

Workup:

-

The reaction mixture is quenched by pouring it into ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Causality and Insights:

-

Why TMSCN? TMSCN is a less hazardous source of cyanide that is highly soluble in organic solvents. The silicon-cyanide bond is readily cleaved upon coordination of the Lewis acid catalyst to the carbonyl oxygen of the acyl chloride, which activates the carbonyl group towards nucleophilic attack by the cyanide.[10]

-

Role of the Catalyst: The Lewis acid catalyst is crucial for activating the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the reaction at lower temperatures.

-

Self-Validation: The reaction can be easily monitored by TLC, observing the consumption of the starting material (4-(trifluoromethyl)benzoyl chloride) and the appearance of the product spot.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₉H₄F₃NO | |

| Molecular Weight | 199.13 g/mol | |

| Appearance | Colorless to pale yellow solid | Aroyl cyanides are often crystalline solids at room temperature.[7] |

| Melting Point | Estimated 50-70 °C | The related 4-(trifluoromethyl)benzyl cyanide has a melting point of 47-49 °C.[11] The additional carbonyl group in the target molecule would likely increase the melting point. |

| Boiling Point | > 200 °C (at atm. pressure) | The precursor, 4-(trifluoromethyl)benzoyl chloride, has a boiling point of 188-190 °C. The cyanide will have a higher boiling point. |

| ¹H NMR | δ 7.8-8.2 ppm (multiplet, 4H) | The aromatic protons will be in the downfield region, showing a characteristic AA'BB' splitting pattern due to the para-substitution. |

| ¹³C NMR | δ ~160-170 (C=O), ~115 (CN), ~120-140 (aromatic C), ~123 (q, CF₃) | The carbonyl and cyanide carbons will have characteristic chemical shifts. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | δ ~ -63 ppm (singlet) | The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet in the typical region for aryl-CF₃ groups. |

| IR Spectroscopy | ~2230 cm⁻¹ (C≡N stretch), ~1690 cm⁻¹ (C=O stretch) | Strong, sharp nitrile and carbonyl stretching bands are expected and are key diagnostic peaks. |

Applications in Drug Development and Medicinal Chemistry

The primary utility of this compound lies in its role as an electrophilic building block for introducing the 4-(trifluoromethyl)benzoyl moiety into a target molecule. This is particularly relevant in the synthesis of heterocyclic compounds and other complex scaffolds used in drug discovery.[1][2][3]

Logical Relationships in Synthetic Applications:

Caption: Synthetic pathways enabled by this compound.

The presence of the trifluoromethyl group can enhance the potency and pharmacokinetic profile of drug candidates.[3][4] For instance, it can block metabolic oxidation at the para-position of the phenyl ring, increasing the drug's half-life. The electron-withdrawing nature of the -CF3 group also modulates the acidity/basicity of nearby functional groups, which can be critical for receptor binding.

Conclusion

This compound is a quintessential example of a modern synthetic building block whose importance is derived from the strategic incorporation of fluorine. While its discovery may not have been a singular event, its synthesis is based on well-understood and reliable chemical transformations. This guide has provided a detailed overview of its synthesis, predicted properties, and applications, offering researchers and drug development professionals a foundational understanding of this valuable reagent. The continued exploration of fluorinated compounds in medicinal chemistry ensures that this compound will remain a relevant and frequently utilized intermediate in the pursuit of novel therapeutics and agrochemicals.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 11. 4-(Trifluoromethyl)benzyl cyanide | C9H6F3N - BuyersGuideChem [buyersguidechem.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Cyanide for Advanced Research Applications

Abstract

4-(Trifluoromethyl)benzoyl cyanide is a versatile and highly reactive building block crucial to modern medicinal chemistry and drug design. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules.[1][2] This guide provides an in-depth analysis of its commercial availability, offers a framework for selecting reliable suppliers, and details protocols for quality verification. Furthermore, it explores the compound's reactivity and applications, particularly as a potent acylating agent in the synthesis of complex chemical entities. Safety protocols and handling procedures are also thoroughly addressed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Importance of this compound

The trifluoromethyl (-CF3) group is a cornerstone of modern drug development, prized for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1][2] this compound, an α-oxonitrile, serves as a highly efficient precursor for introducing the 4-(trifluoromethyl)benzoyl moiety into a target molecule. Its reactivity is centered on the electrophilic nature of both its carbonyl carbon and its cyanide carbon. This dual reactivity allows it to participate in a variety of chemical transformations, making it a valuable reagent for researchers in organic synthesis and drug discovery.

The primary utility of aroyl cyanides like this one lies in their capacity as powerful acylating agents. The cyanide ion (CN⁻) acts as an excellent leaving group, facilitating the formation of amides, esters, and ketones under relatively mild conditions. This reactivity is particularly advantageous when dealing with sensitive or complex substrates where harsher reagents, such as the corresponding acyl chloride, might lead to undesirable side reactions.

Commercial Availability and Supplier Selection

Acquiring high-quality this compound is the first critical step for any research program. The compound is available from a range of chemical suppliers, catering to different scales, from laboratory research quantities to bulk manufacturing.

Major Commercial Suppliers

A survey of the market indicates several key suppliers for this reagent. While a comprehensive list is dynamic, prominent and frequently cited suppliers include:

-

Sigma-Aldrich (Merck): A global supplier known for extensive documentation and a wide range of purities and quantities.

-

Thermo Fisher Scientific (Alfa Aesar): Offers a variety of research chemicals with detailed safety and technical data.

-

TCI Chemicals: A well-regarded supplier with a strong focus on reagents for organic synthesis.[3]

-

AK Scientific, Inc. (AKSci): Provides a range of building blocks for drug discovery.[4]

-

Angene Chemical: A supplier of fine chemicals and building blocks for research and development.[5]

Comparative Analysis of Commercial Offerings

When selecting a supplier, researchers must consider factors beyond mere price. Purity, available quantities, lead times, and the quality of supplied documentation (e.g., Certificate of Analysis) are paramount. The following table provides a representative comparison.

| Supplier | Typical Purity | Standard Quantities | Key Considerations |

| Sigma-Aldrich | ≥97% | 1g, 5g, 25g | Extensive quality control data; generally higher cost. |

| Thermo Fisher | 97% | 1g, 5g, 10g | Strong safety documentation and reliable stock levels. |

| TCI Chemicals | >97% | 1g, 5g, 25g | High-purity options available; good for synthesis applications.[3] |

| AK Scientific | 95-98% | 1g, 5g, 25g | Competitive pricing; suitable for initial screening and process development.[4] |

Note: Pricing and availability are subject to change. Researchers should always request a current quote and Certificate of Analysis before purchase.

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of scientific integrity. The primary concerns for this compound are purity and the absence of its common precursor, 4-(trifluoromethyl)benzoyl chloride, or hydrolysis byproducts.

Recommended QC Workflow

A straightforward workflow can validate the identity and purity of a newly acquired batch.

Caption: Workflow for incoming quality control of this compound.

Step-by-Step Protocol: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective tool for routine verification.

-

Sample Preparation: In a nitrogen-filled glovebox or bag, dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

-

Expected Signals (in CDCl₃): The aromatic protons will appear as two doublets in the downfield region (~7.8-8.2 ppm). The integration should correspond to a 2H:2H ratio. The absence of a broad singlet corresponding to benzoic acid (a hydrolysis product) is critical.

-

-

¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum.

-

Expected Signal (in CDCl₃): A sharp singlet should be observed around -63 ppm, characteristic of the -CF₃ group.[6] The presence of a single, sharp peak is indicative of high purity.

-

Causality Note: The choice of an anhydrous deuterated solvent is crucial. The presence of residual water can cause the benzoyl cyanide to hydrolyze, leading to the formation of 4-(trifluoromethyl)benzoic acid and complicating spectral interpretation.

Core Reactivity and Synthetic Applications

The primary application of this compound is as a superior acylating agent. Its reaction with nucleophiles is highly efficient.

General Reaction Mechanism

The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by the expulsion of the stable cyanide anion.

Caption: General mechanism for acylation using this compound.

Protocol: Synthesis of an Amide

This protocol details the synthesis of N-benzyl-4-(trifluoromethyl)benzamide, a representative reaction.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition: Cool the solution to 0 °C in an ice bath. Add benzylamine (1.05 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Trustworthiness Note: This protocol is self-validating. The progress can be easily monitored by TLC, and the final product's identity and purity can be confirmed by NMR and mass spectrometry, ensuring the transformation was successful.

Safety, Handling, and Storage

This compound and its parent compound class are hazardous and must be handled with appropriate precautions.

Hazard Profile

-

Toxicity: Acyl cyanides are toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Contact with acids or water liberates highly toxic hydrogen cyanide gas.

-

Corrosivity: The compound can cause severe skin and eye burns.

-

Reactivity: It is highly sensitive to moisture. The reaction with water is vigorous and releases toxic gas.

Mandatory Handling Procedures

-

Ventilation: Always handle this compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and chemical safety goggles or a face shield.[5]

-

Inert Atmosphere: All transfers and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[5]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere.[3] It should be kept in a cool, dry, and well-ventilated area, away from water, acids, and bases.[3] Refrigeration (2-8°C) is recommended.[5]

-

Disposal: Dispose of unused material and waste as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour down the drain. Contaminated materials must also be treated as hazardous.

Conclusion

This compound is a powerful and enabling reagent for chemical synthesis, offering a mild and efficient route to introduce a key pharmacophore. Its successful use hinges on sourcing high-purity material, implementing stringent in-house quality control, and adhering to rigorous safety and handling protocols. By understanding its commercial landscape, verifying its quality, and respecting its reactivity and hazards, researchers can effectively leverage this compound to advance their programs in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 49561-96-8 4-(Trifluoromethoxy)benzyl cyanide AKSci J98064 [aksci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Acute Toxicity Assessment of 4-(Trifluoromethyl)benzoyl Cyanide

Disclaimer: This document is intended for informational purposes for a scientific audience. 4-(Trifluoromethyl)benzoyl cyanide is a chemical of unknown toxicity and should be handled with extreme caution by trained professionals using appropriate personal protective equipment. The information herein is based on established toxicological principles and data from structurally related compounds, and does not replace the need for empirical testing.

Executive Summary

This compound is an aromatic acyl cyanide, a class of compounds that can exhibit significant biological activity and toxicity. The presence of both a trifluoromethyl group and a cyanide moiety suggests a potential for high acute toxicity. This guide provides a comprehensive framework for the assessment of the acute toxicity of this compound, grounded in established regulatory guidelines and toxicological principles. It outlines detailed experimental protocols for oral, dermal, and inhalation toxicity studies, discusses the probable mechanism of action, and provides insights into the interpretation of toxicological data. The objective is to equip researchers with the necessary knowledge to safely handle and accurately characterize the acute toxicological profile of this compound.

Introduction: The Toxicological Profile of Aromatic Acyl Cyanides

Aromatic acyl cyanides are reactive organic compounds that can pose significant health risks. Their toxicity can be attributed to the lability of the cyanide group, which can be released in vivo, and the reactivity of the acyl group. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can influence the metabolic stability and reactivity of the molecule, potentially impacting its toxicokinetics and toxicodynamics.

Postulated Mechanism of Acute Toxicity

The primary mechanism of acute toxicity for this compound is expected to be the inhibition of cellular respiration via the release of the cyanide ion (CN-).

Inhibition of Cytochrome c Oxidase

Cyanide has a high affinity for the ferric (Fe3+) ion in the heme a3 component of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[3]. This binding reversibly inhibits the enzyme, blocking the final step of electron transport to oxygen. The consequences of this inhibition are severe:

-

Cessation of Aerobic Respiration: Cells are unable to utilize oxygen, leading to a state of "histotoxic hypoxia."[3]

-

Shift to Anaerobic Metabolism: To compensate for the lack of ATP production from oxidative phosphorylation, cells revert to anaerobic glycolysis.

-

Lactic Acidosis: The increased rate of glycolysis leads to the accumulation of lactic acid, causing a metabolic acidosis, which can disrupt numerous physiological processes[3].

-

Cell Death: Prolonged and severe ATP depletion ultimately leads to cellular dysfunction and death, particularly affecting organs with high oxygen demand such as the central nervous system and the heart.

The trifluoromethyl group may influence the rate of cyanide release and the distribution of the parent compound within the body, but the ultimate toxic effect is likely dominated by the action of the cyanide ion.

Figure 1: Postulated mechanism of toxicity for this compound.

Experimental Design for Acute Toxicity Assessment

The acute toxicity of this compound should be determined following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and animal welfare.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[4][5]

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).[6]

Experimental Protocol:

-

Animal Model: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are the preferred model, as females are often slightly more sensitive.[7][8]

-

Housing and Acclimatization: Animals should be housed in appropriate conditions (22 ± 3°C, 30-70% humidity) and acclimatized for at least 5 days prior to dosing.[7]

-

Dose Preparation: The test substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The concentration should be adjusted to allow for a constant dosing volume, typically not exceeding 1 mL/100g body weight for rodents.[7]

-

Dosing Procedure:

-

Animals are fasted overnight prior to dosing.[7]

-

A single dose is administered by gavage.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information. Given the expected high toxicity, a starting dose of 5 or 50 mg/kg is recommended.[6]

-

A group of 3 female rats is used for each step.

-

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[9] Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

-

Stepwise Procedure: The outcome of the first step determines the next dose level. If mortality is observed, the next step involves a lower dose. If no mortality is observed, a higher dose is used in the next step. The procedure continues until a confident classification can be made.

-

Data Analysis and Interpretation: The results are used to classify the substance into one of the GHS categories for acute oral toxicity. While this method is not designed to calculate a precise LD50, it allows for the determination of a range where lethality is expected.[4]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.de [fishersci.de]

- 3. litfl.com [litfl.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scribd.com [scribd.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide on the Stability and Decomposition of 4-(Trifluoromethyl)benzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-(Trifluoromethyl)benzoyl cyanide is a valuable reagent in organic synthesis, prized for its ability to introduce the trifluoromethylbenzoyl group into molecules, a common motif in pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive analysis of the chemical stability and decomposition pathways of this compound. We will delve into the factors influencing its degradation, outline the primary decomposition mechanisms, and provide actionable protocols for stability assessment and proper handling. This document is intended to equip researchers with the necessary knowledge to effectively utilize this reagent while ensuring experimental reproducibility and safety.

Introduction: The Dual-Edged Sword of Reactivity

This compound, a member of the aroyl cyanide family, possesses two key functional groups: a carbonyl group and a cyanide group.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2] This heightened reactivity, however, also renders the molecule susceptible to decomposition, particularly through hydrolysis and nucleophilic attack. Understanding the delicate balance between desired reactivity and unwanted degradation is paramount for its successful application.

Aroyl cyanides, in general, are known to be less reactive than their aliphatic counterparts.[3] This relative stability allows for their isolation and storage, albeit with necessary precautions. The primary concerns regarding the stability of this compound revolve around its sensitivity to moisture, pH, and, to a lesser extent, light and heat.

Core Stability Profile and Influencing Factors

The stability of this compound is not absolute and is significantly influenced by its immediate chemical environment. The key factors governing its shelf-life and decomposition rate are detailed below.

Susceptibility to Hydrolysis

The most prevalent decomposition pathway for this compound is hydrolysis. The presence of water, even in trace amounts, can lead to the degradation of the molecule. The mechanism of hydrolysis is pH-dependent.

-

Neutral to Slightly Acidic Conditions: In neutral or slightly acidic aqueous solutions, hydrolysis occurs rapidly.[4] The primary point of nucleophilic attack by water is the highly electrophilic carbonyl carbon. This leads to the formation of 4-(trifluoromethyl)benzoic acid and hydrogen cyanide, a toxic byproduct.[5][6]

-

Strongly Acidic Conditions: Under strongly acidic conditions, the hydrolysis of the nitrile group can become a competing pathway, potentially leading to the formation of 4-(trifluoromethyl)benzoylformic acid.[4] However, for most practical applications, hydrolysis to the carboxylic acid is the dominant degradation route.

Thermal and Photochemical Stability

While more stable than many aliphatic acyl cyanides, this compound is not impervious to thermal and photochemical degradation.

-

Photochemical Decomposition: Benzoyl cyanides can undergo photochemical reactions.[9][10] Irradiation can generate cyano and benzoyl radicals, which can then react with solvents or other molecules in the reaction mixture.[9] While the trifluoromethyl group may influence the photochemistry, it is prudent to protect the compound from prolonged exposure to light.

Reactivity with Nucleophiles

The high electrophilicity of the carbonyl carbon makes this compound highly reactive towards a wide range of nucleophiles.[5] This is the basis for its utility as an acylating agent. However, unintended reactions with nucleophilic solvents (e.g., alcohols) or impurities can lead to decomposition and the formation of esters or other derivatives.[3]

Primary Decomposition Pathways: A Mechanistic Overview

The principal routes of decomposition for this compound are hydrolysis and nucleophilic attack on the carbonyl carbon.

Figure 1. Dominant decomposition pathway of this compound via nucleophilic acyl substitution.

As illustrated in Figure 1, the reaction is initiated by the attack of a nucleophile on the carbonyl carbon. This forms a tetrahedral intermediate which is generally unstable. The intermediate then collapses, leading to the elimination of the cyanide ion, a relatively good leaving group, to form the more stable carboxylic acid or ester, along with toxic hydrogen cyanide.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is crucial to assess the stability of this compound, especially when using older batches or when contamination is suspected.

Analytical Methods for Purity and Decomposition Monitoring

Several analytical techniques can be employed to determine the purity of this compound and to quantify its decomposition products.

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of non-volatile decomposition products like 4-(trifluoromethyl)benzoic acid. | Use of a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like TFA). UV detection is appropriate due to the aromatic nature of the compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile decomposition products and impurities. | Requires a column suitable for polar analytes. The high boiling point of this compound should be considered when setting the temperature program. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H and ¹⁹F NMR can be particularly useful for identifying the parent compound and fluorine-containing degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis to detect the presence of carboxylic acid (broad O-H stretch) or ester (C=O stretch at a different frequency) decomposition products. | Can be used as a quick qualitative check. |

Step-by-Step Protocol for HPLC-Based Stability Study

This protocol outlines a general procedure for monitoring the stability of this compound under specific conditions (e.g., in a particular solvent or at an elevated temperature).

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of high-purity this compound in a suitable, dry, aprotic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Similarly, prepare a standard solution of the primary expected decomposition product, 4-(trifluoromethyl)benzoic acid.

-

-

Sample Preparation for Stability Testing:

-

In separate vials, dissolve a known amount of this compound in the solvent system(s) of interest.

-

If testing for hydrolytic stability, use a solvent system containing a known amount of water.

-

Store the vials under the desired conditions (e.g., room temperature, 40°C).

-

-

HPLC Analysis:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and the expected degradation product have significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Collection and Analysis:

-

Inject the standard solutions to determine their retention times and to generate a calibration curve for quantification.

-

At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot from each of the stability samples.

-

Monitor the decrease in the peak area of this compound and the increase in the peak area of 4-(trifluoromethyl)benzoic acid over time.

-

Calculate the percentage of remaining parent compound and the percentage of the formed degradation product at each time point.

-

Figure 2. Workflow for an HPLC-based stability assessment of this compound.

Recommended Handling and Storage Procedures

Given its reactivity, proper handling and storage are critical to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with moisture and oxygen. Refrigeration is advisable for long-term storage.

-

Handling: Handle in a fume hood to avoid inhalation of any dust or vapors, and to contain any potential release of hydrogen cyanide.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid contact with skin and eyes.[13]

-

Incompatible Materials: Keep away from water, strong acids, strong bases, strong oxidizing agents, and alcohols.[13]

Conclusion: A Powerful Reagent Requiring Careful Management

This compound is a potent and valuable reagent for the synthesis of complex organic molecules. Its enhanced reactivity, conferred by the trifluoromethyl group, is a significant advantage in many synthetic applications. However, this reactivity also makes it susceptible to decomposition, primarily through hydrolysis. By understanding the factors that influence its stability, implementing robust analytical methods for quality control, and adhering to strict handling and storage protocols, researchers can harness the full synthetic potential of this compound while ensuring the safety and reproducibility of their work.

References

- 1. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Photolysis of benzoyl cyanide in solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Photochemical reactions of benzoyl cyanide and benzoyl halides with alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

Introduction to trifluoromethylated building blocks in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules has become an indispensable tool in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5][6] This guide provides a comprehensive overview of trifluoromethylated building blocks, detailing their synthesis, classification, and application. We will explore the mechanistic underpinnings of various trifluoromethylation strategies and provide detailed protocols for the use of key reagents, empowering researchers to leverage the transformative potential of the CF3 group in their synthetic endeavors.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group due to its similar size, yet vastly different electronic properties.[5] The strong electron-withdrawing nature of the three fluorine atoms imparts a high degree of electronegativity, comparable to that of an oxygen atom.[7] This seemingly subtle substitution can lead to dramatic improvements in a molecule's pharmacological profile.

Key benefits of incorporating a trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[3][5] This increased stability often translates to a longer in vivo half-life for drug candidates.

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[4][5][6]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, influencing their reactivity and binding interactions.[1][2][3][5]

-

Improved Binding Affinity: The unique steric and electronic profile of the CF3 group can lead to more favorable interactions with the binding pockets of target proteins, enhancing potency and selectivity.[4][6]

The strategic placement of a trifluoromethyl group can, therefore, be a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability.[4] Notable examples of blockbuster drugs containing a trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[1]

A Taxonomical Approach to Trifluoromethylating Reagents

The methods for introducing a trifluoromethyl group can be broadly categorized based on the nature of the trifluoromethylating species: nucleophilic, electrophilic, or radical.[8][9] The choice of reagent and methodology is dictated by the substrate's electronic and steric properties, as well as the desired regioselectivity.

Caption: Classification of Trifluoromethylation Strategies.

Nucleophilic Trifluoromethylation: The "CF3-" Approach

Nucleophilic trifluoromethylating agents deliver the trifluoromethyl anion (CF3-) or a synthetic equivalent to an electrophilic substrate.[10] These reagents are particularly useful for the trifluoromethylation of carbonyl compounds, imines, and other electrophiles.

2.1.1. The Ruppert-Prakash Reagent (TMSCF3)

Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is a widely used source of the nucleophilic trifluoromethyl group.[8] Its reactivity is typically initiated by a fluoride source, which generates a transient pentacoordinate silicon species that readily transfers the CF3 group.

Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF3

-

To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol).

-

Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

2.1.2. Fluoroform-Derived Reagents

In an effort to develop more environmentally benign trifluoromethylating agents, researchers have turned to fluoroform (HCF3), a byproduct of Teflon manufacturing.[11] Deprotonation of fluoroform with a strong base generates the trifluoromethyl anion, which can be trapped and stabilized for subsequent reactions.[12][13] For instance, stable and storable nucleophilic trifluoromethylating agents have been developed from fluoroform that act as effective mimics of the Ruppert-Prakash reagent.[12][13]

Electrophilic Trifluoromethylation: The "CF3+" Approach